Retatrutide is classified under peptide therapeutics, specifically as a glucagon-like peptide-1 analog. Its development is part of a broader trend in peptide-based therapies aimed at metabolic disorders. The synthesis of Retatrutide typically employs solid-phase peptide synthesis techniques, which are standard in the production of therapeutic peptides.
Retatrutide is synthesized using solid-phase peptide synthesis, a widely adopted method for creating peptides. This technique involves the following steps:
Retatrutide can undergo several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various modified amino acids for substitution .
Retatrutide functions through a triple agonist mechanism, activating:
This coordinated action results in improved glycemic control and significant weight reduction by modulating appetite and energy expenditure .
Retatrutide appears as a white to off-white lyophilized powder. It is soluble in water and exhibits stability under appropriate storage conditions.
The compound has a high molecular weight due to its extensive peptide structure, which contributes to its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
Relevant data on solubility, stability under various pH conditions, and thermal properties are critical for formulation development .
Retatrutide holds promise primarily in the treatment of:
Research continues into its efficacy compared to other similar compounds such as Semaglutide and Tirzepatide, which also target metabolic pathways but with different receptor profiles .
Retatrutide (LY3437943) is a single-peptide triagonist that simultaneously activates glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (GCG) receptors. Its receptor binding kinetics show distinct potency profiles: 8.9-fold greater potency at human GIP receptors (GIPR), 0.4-fold potency at GLP-1 receptors (GLP-1R), and 0.3-fold potency at GCG receptors (GCGR) compared to native hormones [1] [9]. Cryo-EM structural analyses reveal that retatrutide adopts a continuous α-helix conformation, with its N-terminus penetrating the receptor transmembrane domains. Key interactions include:
Retatrutide’s tri-agonist design demonstrates superior metabolic efficacy over mono- or dual-receptor agonists:
Table 1: Efficacy Comparison of Retatrutide with Other Agonists
Agonist Type | Weight Loss (48 weeks) | HbA1c Reduction (24 weeks) | Primary Receptors |
---|---|---|---|
Retatrutide (12 mg) | 24.2% | -2.02% | GIPR/GLP-1R/GCGR |
Tirzepatide (15 mg) | 22.0% | -1.94% | GIPR/GLP-1R |
Semaglutide (2.4 mg) | 15–20% | -1.41% | GLP-1R |
Dulaglutide (1.5 mg) | 2.02% | -1.41% | GLP-1R |
Retatrutide integrates complementary pathways to optimize metabolic control:
Retatrutide’s peptide backbone is engineered from a GIP template with 39 amino acids, incorporating three non-coded residues:
Retatrutide’s efficacy hinges on its empirically optimized receptor potency ratio (GIPR:GCGR:GLP-1R = 8.9:0.3:0.4):
Table 2: Receptor Activation Profiles of Retatrutide vs. Native Hormones
Receptor | Retatrutide EC₅₀ (nM) | Native Hormone EC₅₀ (nM) | Relative Potency |
---|---|---|---|
GIPR | 0.08 | 0.71 | 8.9× |
GCGR | 3.33 | 1.10 | 0.3× |
GLP-1R | 1.25 | 0.34 | 0.4× |
A C18 fatty diacid moiety conjugated to retatrutide’s lysine residue enables:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9